2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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Overview
Description
The compound “2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide” belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system .
Synthesis Analysis
The synthesis of compounds containing pyrazolo [3,4-d]pyrimidine linkage has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The selected synthesized compounds were tested for their in-vitro anticancer activity against various cancer cell lines .Molecular Structure Analysis
The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Chemical Reactions Analysis
The synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . Some of the newly synthesized compounds demonstrated good to moderate anticancer activity, most of the compounds show activity against renal cancer cell lines .Scientific Research Applications
Histamine H4 Receptor Ligands
Research on 2-aminopyrimidines, closely related to the compound , has been conducted for their potential as ligands of the histamine H4 receptor. This research is significant in understanding the therapeutic potential of these compounds in anti-inflammatory and pain management applications (Altenbach et al., 2008).
Insecticidal and Antibacterial Potential
Compounds structurally similar to the mentioned compound have been synthesized and evaluated for their insecticidal and antimicrobial activities. These studies contribute to the understanding of the potential use of such compounds in agricultural and pharmaceutical industries (Deohate & Palaspagar, 2020).
Antitumor Activity
Several studies have focused on the synthesis of pyrazolo[3,4-d]pyrimidine analogues and their potential as antitumor agents. This research is critical in exploring new therapeutic agents in cancer treatment (Taylor & Patel, 1992), (Alqasoumi et al., 2009).
Chemical Synthesis Techniques
Studies have also been conducted on the methods for synthesizing various derivatives of pyrazolo[3,4-d]pyrimidines, contributing to the field of synthetic chemistry and the development of new pharmaceutical compounds (Kanno et al., 1991).
Antimicrobial Activity
Research on pyrimidine and pyrazole derivatives, related to the compound , has been carried out to assess their antimicrobial properties. This research is valuable in discovering new antimicrobial agents (Bondock et al., 2008).
Mechanism of Action
Properties
IUPAC Name |
2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-19(2,3)24-17-13(9-21-24)18(26)23(11-20-17)10-16(25)22-12-4-5-14-15(8-12)28-7-6-27-14/h4-5,8-9,11H,6-7,10H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEZBSDAQGBFAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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